Flavoxate

Content Navigation

CAS Number

Product Name

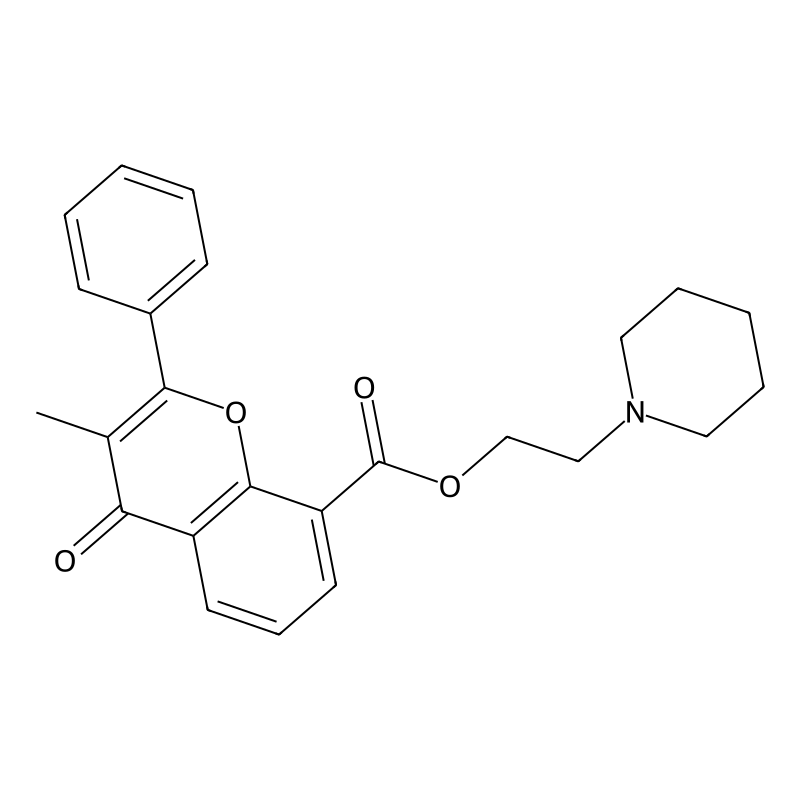

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Flavoxate (CAS 3717-88-2), typically procured as its hydrochloride salt, is a synthetic flavone derivative fundamentally differentiated from classical antispasmodics by its direct musculotropic mechanism of action . Unlike standard antimuscarinics, Flavoxate acts primarily via phosphodiesterase (PDE) inhibition and L-type calcium channel blockade to induce smooth muscle relaxation . For procurement specialists and researchers, its critical value lies in its ability to modulate intracellular cAMP and calcium dynamics without triggering the profound cholinergic blockade associated with traditional overactive bladder benchmarks. This makes it an essential pharmacological tool for isolating direct smooth muscle relaxation pathways in genitourinary, gastrointestinal, and vascular tissue models.

Substituting Flavoxate with common antispasmodic benchmarks like oxybutynin fundamentally compromises experimental validity in smooth muscle assays. While oxybutynin achieves muscle relaxation primarily through potent, sub-nanomolar blockade of muscarinic acetylcholine receptors [2], Flavoxate exhibits only weak, micromolar affinity for these targets[1]. Using a classical antimuscarinic in place of Flavoxate introduces confounding cholinergic receptor antagonism, masking the specific effects of PDE inhibition and direct calcium channel modulation. Furthermore, Flavoxate possesses intrinsic local anesthetic properties equivalent to lidocaine [1], a dual-action profile that generic antimuscarinics cannot replicate when modeling tissue electrical excitability.

Muscarinic Receptor Affinity and Pathway Isolation

Flavoxate demonstrates exceptionally weak affinity for muscarinic acetylcholine receptors (IC50 = 12.2 µM)[1]. In stark contrast, the benchmark antispasmodic oxybutynin exhibits potent sub-nanomolar to low-nanomolar affinity (Ki = 5.55 – 14.3 nM) for the same targets [2]. This ~1,000-fold difference confirms Flavoxate's utility as a highly selective tool for non-cholinergic smooth muscle research.

| Evidence Dimension | Muscarinic AChR binding affinity |

| Target Compound Data | IC50 = 12.2 µM |

| Comparator Or Baseline | Oxybutynin (Ki = 5.55 – 14.3 nM) |

| Quantified Difference | ~1,000-fold weaker muscarinic affinity |

| Conditions | In vitro radioligand binding assays ([3H]NMS displacement) |

Allows researchers to isolate direct smooth muscle relaxation pathways without confounding cholinergic receptor blockade.

Direct Musculotropic Relaxation via Calcium Channel Blockade

Unlike antimuscarinics that rely on receptor antagonism, Flavoxate acts directly on smooth muscle by inhibiting L-type calcium channels. In isolated tissue assays, it induces concentration-dependent relaxation of potassium-precontracted detrusor muscle with a precise IC50 of 2 µM .

| Evidence Dimension | L-type Ca2+ channel-mediated tissue relaxation |

| Target Compound Data | IC50 = 2 µM |

| Comparator Or Baseline | Baseline potassium-precontracted tissue |

| Quantified Difference | Concentration-dependent relaxation with a 2 µM IC50 |

| Conditions | Potassium-precontracted isolated human urinary bladder detrusor muscle strips |

Provides a reliable, quantifiable positive control for direct musculotropic relaxation assays in isolated organ baths.

Membrane Excitability and Local Anesthetic Equivalence

Flavoxate possesses intrinsic local anesthetic properties that are quantitatively equivalent to industry-standard anesthetics. In intradermal models evaluating the reduction of local electrical activity, Flavoxate yielded an IC50 of 3.2 × 10^-3 M, closely matching the 3.8 × 10^-3 M IC50 of lidocaine[1].

| Evidence Dimension | Local anesthetic potency (IC50) |

| Target Compound Data | IC50 = 3.2 × 10^-3 M |

| Comparator Or Baseline | Lidocaine (IC50 = 3.8 × 10^-3 M) |

| Quantified Difference | Near-identical local anesthetic potency to the industry standard |

| Conditions | In vivo intradermal injection models evaluating local electrical activity reduction |

Validates the compound's dual utility in complex tissue models requiring both smooth muscle relaxation and the dampening of local electrical excitability.

Aqueous Assay Processability and Buffer Compatibility

For in vitro organ bath assays, the processability of the compound is critical. Flavoxate hydrochloride maintains stable solubility at approximately 0.5 mg/mL in a 1:1 mixture of DMF and PBS (pH 7.2) , outperforming highly lipophilic free-base analogs that frequently precipitate in aqueous physiological buffers.

| Evidence Dimension | Aqueous buffer compatibility |

| Target Compound Data | ~0.5 mg/mL solubility in semi-aqueous buffer |

| Comparator Or Baseline | Highly lipophilic free-base spasmolytics |

| Quantified Difference | Maintains stable solubility without precipitation |

| Conditions | 1:1 mixture of DMF and PBS (pH 7.2) at room temperature |

Ensures reproducible dosing and prevents compound precipitation during continuous perfusion in isolated tissue assays.

Isolated Organ Bath Assays for Genitourinary Smooth Muscle

Due to its 2 µM IC50 for relaxing potassium-precontracted detrusor muscle and its weak muscarinic affinity, Flavoxate is the preferred positive control for evaluating novel direct-acting spasmolytics . It allows researchers to benchmark PDE inhibition and L-type calcium channel blockade without the confounding variables of cholinergic receptor antagonism.

Dual-Action Electrophysiological Tissue Modeling

Flavoxate's quantified combination of smooth muscle relaxation and lidocaine-equivalent local anesthetic properties (IC50 = 3.2 mM) makes it a highly effective reference compound for electrophysiological studies [1]. It is specifically procured for assays investigating the intersection of membrane excitability and mechanical contraction in smooth muscle tissues.

Phosphodiesterase (PDE) Inhibitor Screening Baselines

Because Flavoxate acts as a competitive inhibitor of cAMP-dependent phosphodiesterase in urinary tract tissues, it is highly suitable as a baseline comparator in biochemical assays screening for next-generation, tissue-specific PDE inhibitors [1]. Its established efficacy profile provides a reliable standard for quantifying intracellular cAMP accumulation.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Anticholinergic Agents

Pharmacology

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02K - Other antihypertensives

C02KD - Serotonin antagonists

C02KD01 - Ketanserin

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Acute Toxic;Irritant

Other CAS

83846-83-7

Absorption Distribution and Excretion

57% of the flavoxate HCl was excreted in the urine within 24 hours.

Wikipedia

Use Classification

Dates

RP-HPLC Method for the Simultaneous Determination of a Quaternary Mixture of Propyphenazone, Flavoxate HCl and Two of Their Official Impurities with Dissolution Profiling of Their Tablets

Nariman A El-Ragehy, Nesrin K Ramadan, Mona T Ragab, Badr A El-ZeanyPMID: 33241355 DOI: 10.1093/jaoacint/qsaa003

Abstract

Determination of different drugs in the presence of their impurities is now receiving attention from regulatory authorities such as the ICH and the United States Food and Drug Administration (USFDA).To develop and validate a reversed-phase (RP)-HPLC method for the simultaneous separation and quantification of a quaternary mixture of propyphenazone, flavoxate HCl, and their official impurities; phenazone and 3-methylflavone-8-carboxylic acid, respectively. Then utilize the validated method as an in vitro methodology to monitor the rate of release of the active ingredients from Cistalgan® tablets.

RP-HPLC method was applied using Kinetex® coreshell C8 column (250 mm × 4.6 mm I.D., particle size 5 μm) and acetonitrile: phosphate buffer pH 3.50 (42:58, v/v) as the mobile phase with UV detection at 240.0 nm.

The studied components were eluted with average retention times of 2.80, 3.40, 4.20, and 5.90 min for phenazone, flavoxate HCl, 3-methylflavone-8-carboxylic acid, and propyphenazone, respectively within linearity range of 1.00-60.00 µg/mL propyphenazone, 3.00-60.00 µg/mL flavoxate HCl and 0.50-40.00 µg/mL of the specified impurities.

The suggested method could be considered as the first validated analytical method for the simultaneous determination of the studied components and proved to be accurate, precise, sensitive, and robust.

The proposed method displays a useful analytical tool for dissolution profiling and clear discrimination of both active ingredients from their impurities along with impurities profiling.

Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis

P Sweeney, S Mutambirwa, N Van An, J B Sharma, P VanamailPMID: 27649675 DOI:

Abstract

Overactive bladder is a syndrome of urinary frequency and urgency, with or without urge incontinence, in the absence of local pathological factors. Since multiple causes are responsible for OAB, it requires proper diagnosis and comprehensive management. For decades, flavoxate is a globally used and accepted molecule by the urologists and the general physicians for the symptomatic treatment of OAB. In spite of its extensive use in OAB, a meta-analysis of the available publications for efficacy, safety and tolerability of flavoxate has not been conducted. This paper evaluates the strength of evidence of clinical effectiveness of safety and tolerability of flavoxate in the symptomatic treatment of OAB.Review articles, original studies and case reports on MEDLINE, the Cochrane Library, Google Scholar, Scirus, internal repository, etc. were searched using the keyword "flavoxate". For the primary outcome, the comparative data of flavoxate versus comparator was extracted for following parameters - overall efficacy and its side effect profile. Similarly as for secondary outcome, data were extracted for flavoxate per se for overall efficacy, frequency, urinary incontinence, mixed incontinence, nocturia, unpleasant urination, stranguria and its side effect profile and were analyzed using Comprehensive Meta-Analysis (CMA) software version 2.0.

In the current meta-analysis, 43 relevant published studies were considered which clearly demonstrated that flavoxate had improved clinical efficacy than placebo, emepronium, propantheline, and phenazopyridine.

Amongst all the interventions studied, flavoxate was effective and well-tolerated, with almost negligible side effects, making it worthy of consideration for the treatment of OAB.

[Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]

Wen-hong Li, Chong-mei Sun, Yong-ju WeiPMID: 26837181 DOI:

Abstract

Fluorescence enhancement reaction of flavoxate hydrochloride (FX) in strong alkali solution was studied, the mechanism of the reaction was investigated, and a novel fluorimetric method for analysis of FX in drug sample was established. FX has no intrinsic fluorescence, but it can slowly produce fluorescence in strong alkali solution. Heating can promote the fluorescence enhancement reaction. In 3D fluorescence spectra of the decomposition product of FX, two fluorescence peaks, located respectively at excitation wavelengths λex/ emission wavelength λem =223/410 nm, and 302/410 nm, were observed. Using quinine sulfate as a reference, fluorescence quantum yield of the decomposition product was measured to be 0.50. The structural characteriza- tion and spectral analysis of the decomposition product reveal that ester bond hydrolysis reaction of FX is firstly occurred during heating process, forming 3-methylflavone-8-carboxylic acid (MFA), then a cleavage reaction of the γ-pyrone ring of MFA occurred, producing α, β-unsaturated ketone. This product includes adjacent hydroxyl benzoic acid group in its molecule, which can form intramolecular hydrogen bond under alkaline condition, so that increase the conjugate degree and enhance the rigidity of the molecule, and thereby cause fluorescence enhancement. Based on this fluorescence enhancement reaction, a fluorimetric method was proposed for the determination of FX. A linear calibration curve covered the concentration range 0.020 3-0.487 µg · mL. The regression equation was I(F) = 23.9 + 5357.3 c, with correlation coefficient r = 0.999 7 (n = 8), detection limit D = 1.1 ng · mL(-1). The method was applied to the analysis of FX tablets, with a spiked recovery rate of 100.2%. The reliability of the method was verified by a UV-spectrophotometric method.Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Hong Chin Wee, Ru Shing Ng, Chong Yew Lee, Kok Khiang PehPMID: 33248861 DOI: 10.1016/j.jpba.2020.113758

Abstract

A simple, rapid, sensitive, and reproducible LC-MS/MS method was developed for simultaneous quantification of flavoxate and 3-methyl-flavone-8-carboxylic (MFCA) in human plasma, using diphenhydramine HCl as internal standard (IS). The chromatographic separation was achieved using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) fitted with UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mmID, 2.7 μm). The mobile phase consisted of 0.1 % v/v formic acid and acetonitrile (30:70, v/v) run at a flow rate of 0.40 mL/min. The standard calibration curve was linear over the concentration range of 2.00 - 2,000.31 ng/mL and 240.00 - 24,000.04 ng/mL for flavoxate and MFCA. For flavoxate and MFCA, the within-run precision was 0.81-6.67 % and 1.68-4.37 %, while accuracy was 100.21-108.25 % and 103.99-110.28 %. The between-run precision was 2.01-9.14 % and 2.31-11.11 %, and accuracy was 96.09-103.33 % and 102.37-109.52 %. The extended run precision was 7.78-11.04 % and 2.22-3.33 %, while accuracy was 100.72-101.88 % and 102.34-105.60 %. Flavoxate and MFCA in plasma were stable 4 h at bench top (short term), 24 h in autosampler and instrumentation room (post-preparative), after 7 freeze-thaw cycles, and 89 days in the freezer. Both analytes and IS stock solutions were stable for 31 days when kept at room temperature (25 ± 4 °C) and refrigerated (2-8 °C). The validated method was successfully applied to a bioequivalence study of two flavoxate formulations involving 24 healthy volunteers.Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use?

Hong C Tang, Wai P Lam, Xin Zhang, Ping C Leung, David T Yew, Willmann LiangPMID: 26663730 DOI: 10.1111/luts.12063

Abstract

Flavoxate has had a long history of use in the treatment of overactive bladder, despite the lack of documentation on its clinical efficacy and mechanism(s) of action. This study was conducted to understand how contractility characteristics of the detrusor are affected after a short period of flavoxate treatment.Eight-week-old mice were treated with flavoxate for 5 days and detrusor contractile responses were examined ex vivo under different pharmacological and electrical stimuli.

K(+) -Krebs'-induced contraction developed more slowly while 64 Hz electrical field stimulation-induced contraction developed faster in flavoxate-treated strips when compared to control. Amplitudes of maximal and steady-state contraction induced by 3 µmol/L carbachol were also larger after flavoxate treatment. Control strips showed an overall greater dependence on stimulus strength in eliciting the responses.

These findings provided new information of how short-term flavoxate treatment altered contractility characteristics at the bladder level, which may instill new interest in investigating the use of this drug in bladder disorders not responding well to conventional treatments.

Flavoxate: present and future

D Arcaniolo, S Conquy, T TarcanPMID: 25807422 DOI:

Abstract

This non-systematic review discusses the available evidence on the use of flavoxate in the treatment of overactive bladder (OAB).Medline was searched for inclusion of relevant studies. No limitations in time were considered.

Flavoxate hydrochloride is an antispasmodic agent which exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect. Results from preclinical and clinical studies show that flavoxate significantly increases bladder volume capacity (BVC), with greater results if compared to other drugs such as emepronium bromide and propantheline. Moreover in clinical trials, both versus placebo or versus active comparators, flavoxate treatment was associated with a significant improvement in different low urinary tract symptoms, such as diurnal and night frequency, urgency and urinary incontinence, suprapubic pain, dysuria, hesitancy and burning. In addition flavoxate was associated with an overall more favourable safety profile than competitors.

Several researches and a number of years of clinical practice have proven the efficacy and tolerability of flavoxate administration in the treatment of OAB and associated symptoms. However, new studies are necessary to collect more evidence on the role of this molecule in the treatment of OAB and to further explore its use in other indications such as symptomatic treatment of lower urinary tract infections.

Simultaneous Determination of Moxifloxacin and Flavoxate by RP-HPLC and Ecofriendly Derivative Spectrophotometry Methods in Formulations

Mahesh Attimarad, Muhammad Shahzad Chohan, Abdulmalek Ahmed BalgonamePMID: 30987126 DOI: 10.3390/ijerph16071196

Abstract

Simple, fast, and precise reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods were established and validated for the simultaneous determination of moxifloxacin HCl (MOX) and flavoxate HCl (FLX) in formulations. Chromatographic methods involve the separation of two analytes using an Agilent Zorbax SB C18 HPLC column (150 mm × 4.6 mm; 5 µm) and a mobile phase consisting of phosphate buffer (50 mM; pH 5): methanol: acetonitrile in a proportion of 50:20:30 v/v, respectively. Valsartan was used as an internal standard. Analytes were monitored by measuring the absorbance of elute at 299 nm for MOX and 250 nm for FLX and valsartan. Two environmentally friendly spectrophotometric (first derivative and ratio first derivative) methods were also developed using water as a solvent. For the derivative spectrophotometric determination of MOX and FLX, a zero-crossing technique was adopted. The wavelengths selected for MOX and FLX were -304.0 nm and -331.8 nm for the first derivative spectrophotometric method and 358.4 nm and -334.1 nm for the ratio first-derivative spectrophotometric method, respectively. All methods were successfully validated, as per the International Conference on Harmonization(ICH) guidelines, and all parameters were well within acceptable ranges. The proposed analytical methods were successfully utilized for the simultaneous estimation of MOX and FLX in formulations.Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats

Kimio Sugaya, Saori Nishijima, Katsumi Kadekawa, Katsuhiro Ashitomi, Tomoyuki Ueda, Hideyuki YamamotoPMID: 24793729 DOI: 10.1016/j.juro.2014.04.092

Abstract

The rostral pontine reticular formation has a strong inhibitory effect on micturition by facilitating lumbosacral glycinergic neurons. We assessed the influence of the rostral pontine reticular formation on the micturition reflex after noradrenaline injection in the medial frontal lobe. We also examined the relation between the medial frontal lobe and the rostral pontine reticular formation.Continuous cystometry was performed in 28 female rats. After the interval between bladder contractions was shortened by noradrenaline injection in the medial frontal lobe we injected glutamate or flavoxate hydrochloride in the rostral pontine reticular formation or intravenously injected flavoxate or propiverine. The change in bladder activity was examined.

Noradrenaline injection in the medial frontal lobe shortened the interval between bladder contractions. In contrast to the bladder contraction interval before and after noradrenaline injection in the medial frontal lobe, the interval was prolonged after noradrenaline injection when glutamate or flavoxate was injected in the rostral pontine reticular formation, or flavoxate was injected intravenously. Noradrenaline injection in the medial frontal lobe plus intravenous propiverine injection also prolonged the interval compared to that after noradrenaline injection alone. However, the interval after noradrenaline injection in the medial frontal lobe plus intravenous injection of propiverine was shorter than that before noradrenaline injection only.

Medial frontal lobe neurons excited by noradrenaline may facilitate the micturition reflex via activation of inhibitory interneurons, which inhibit descending rostral pontine reticular formation neurons that innervate the lumbosacral glycinergic inhibitory neurons. Therefore, the mechanism of micturition reflex facilitation by the activation of medial frontal lobe neurons involves the rostral pontine reticular formation.

Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine

Hala E Zaazaa, Afaf O Mohamed, Maha A Hawwam, Mohamed AbdelkawyPMID: 25004902 DOI: 10.1016/j.saa.2014.06.058

Abstract

A simple, sensitive and selective spectrofluorimetric method has been developed for the determination of 3-methylflavone-8-carboxylic acid as the main active metabolite of flavoxate hydrochloride in human urine. The proposed method was based on the measurement of the native fluorescence of the metabolite in methanol at an emission wavelength 390 nm, upon excitation at 338 nm. Moreover, the urinary excretion pattern has been calculated using the proposed method. Taking the advantage that 3-methylflavone-8-carboxylic acid is also the alkaline degradate, the proposed method was applied to in vitro determination of flavoxate hydrochloride in tablets dosage form via the measurement of its corresponding degradate. The method was validated in accordance with the ICH requirements and statistically compared to the official method with no significant difference in performance.Flavoxate in urogynecology: an old drug revisited

Murat Zor, Emin Aydur, Roger Roman DmochowskiPMID: 25480503 DOI: 10.1007/s00192-014-2585-5

Abstract

Since its emergence in 1967, flavoxate has been used to treat several urogenital tract disorders irrespective of the etiology of the underlying disease, but the main indications have been overactive bladder and urge symptomatology. With the advances in anticholinergic drugs, its popularity has decreased in recent decades.In this review we summarize the current status of flavoxate in urogynecological practice focusing on its historical background, mechanism of action, efficacy, clinical experiences, outcomes, side effects and tolerability. We reviewed and analyze all the data and draw the major conclusions. We searched MEDLINE and the Cochrane Library using the keyword "flavoxate", and summarized review articles, original studies and case reports published from 1970 to 2013.

We conclude that the minimal side effects and high tolerability of flavoxate make it worthy of consideration for the treatment of several clinical urogynecological conditions. It deserves more clinical studies to assess its efficacy as no randomized controlled trials have been performed with flavoxate during the last decade. More studies and novel drug formulations may reveal or improve its efficacy in daily practice.

Explore Compound Types